Confirming Target Engagement of BAY-9835 in Cells: A Technical Support Guide

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Compound of Interest		
Compound Name:	BAY-9835	
Cat. No.:	B12368751	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for confirming the cellular target engagement of **BAY-9835**, a potent dual inhibitor of ADAMTS7 and ADAMTS12.

Frequently Asked Questions (FAQs)

Q1: What is BAY-9835 and what are its cellular targets?

A1: **BAY-9835** is an orally bioavailable small molecule that acts as a dual inhibitor of 'A Disintegrin and Metalloproteinase with Thrombospondin motifs' 7 (ADAMTS7) and 12 (ADAMTS12).[1][2][3][4] These are secreted zinc metalloproteinases involved in the degradation of extracellular matrix (ECM) proteins.[1] The primary application of **BAY-9835** is in the study of atherogenesis.[4]

Q2: Why is it important to confirm target engagement in cells?

A2: Confirming that a compound like **BAY-9835** physically interacts with its intended targets (ADAMTS7 and ADAMTS12) within a cellular context is a critical step in drug discovery. It validates the mechanism of action and ensures that the observed cellular phenotype is a direct result of on-target activity.

Q3: What are the recommended methods to confirm **BAY-9835** target engagement in a cellular setting?



A3: We recommend two primary methods:

- EFEMP1/Fibulin-3 Cleavage Assay: This assay directly measures the enzymatic activity of ADAMTS7 on its substrate, EFEMP1 (also known as Fibulin-3). Inhibition of EFEMP1 cleavage by BAY-9835 provides strong evidence of target engagement.
- Cellular Thermal Shift Assay (CETSA): This biophysical assay assesses the thermal stability
 of ADAMTS7 and ADAMTS12 in the presence of BAY-9835. Ligand binding typically
 stabilizes the target protein, leading to a measurable shift in its melting temperature.

A third, complementary method is Western Blotting for Downstream Substrates, which can provide further evidence of the biological consequences of target engagement.

Q4: Is there a negative control compound available for **BAY-9835**?

A4: Yes, BAY-1880 is the recommended negative control for use in experiments with **BAY-9835**.[1] It is structurally related but lacks significant inhibitory activity against ADAMTS7 and ADAMTS12, making it ideal for distinguishing on-target from off-target effects.

Quantitative Data Summary

The following tables summarize the in vitro potency of **BAY-9835** against its primary targets and its selectivity against other metalloproteinases.

Table 1: In Vitro Potency of BAY-9835

Target	Species	IC50 (nM)
ADAMTS7	Human	6[4][5]
Mouse	8[4]	
Rat	27[4]	_
ADAMTS12	Human	30[1][4]

Table 2: Selectivity Profile of BAY-9835



Off-Target	Species	IC50 (μM)
hADAM8	Human	2.25[1]
hADAMTS4	Human	6.726[1]

Experimental Protocols & Troubleshooting Method 1: EFEMP1/Fibulin-3 Cleavage Assay by Western Blot

This assay quantifies the ability of **BAY-9835** to inhibit the cleavage of endogenous or overexpressed EFEMP1/Fibulin-3 by ADAMTS7 in the cell culture supernatant.

Experimental Protocol

- · Cell Culture and Treatment:
 - Culture cells known to express ADAMTS7 and EFEMP1/Fibulin-3 (e.g., human umbilical vein endothelial cells - HUVECs, or vascular smooth muscle cells - VSMCs) to 70-80% confluency.[6][7]
 - Replace the growth medium with serum-free medium and treat the cells with varying concentrations of BAY-9835 (e.g., 0, 10, 100, 1000 nM) and a high concentration of the negative control, BAY-1880 (e.g., 1000 nM).
 - Incubate for 24-48 hours to allow for EFEMP1/Fibulin-3 secretion and cleavage.
- · Sample Collection and Preparation:
 - Collect the conditioned media from each treatment group.
 - Centrifuge the media at 1,000 x g for 10 minutes to remove cells and debris.
 - Concentrate the supernatant using centrifugal filter units (e.g., 3 kDa MWCO) to enrich for secreted proteins.[6]
 - Determine the protein concentration of the concentrated supernatant using a BCA assay.



- · Western Blot Analysis:
 - Normalize all samples to the same total protein concentration and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
 - Separate the proteins on a 4-20% Tris-glycine gel.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody specific for the C-terminus of EFEMP1/Fibulin-3 overnight at 4°C. This will allow for the detection of both full-length and cleaved fragments.
 - Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Develop the blot using an ECL substrate and capture the chemiluminescent signal.
 - Quantify the band intensities for full-length and cleaved EFEMP1/Fibulin-3. A decrease in the cleaved fragment with increasing concentrations of BAY-9835 indicates target engagement.

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Possible Cause	Suggested Solution
No or weak EFEMP1/Fibulin-3 signal	Low endogenous expression in the chosen cell line.	- Use a cell line known to express high levels of EFEMP1/Fibulin-3 Consider overexpressing a tagged version of EFEMP1/Fibulin-3. [8] - Concentrate the conditioned media further.
Inefficient antibody.	- Test different primary antibodies against EFEMP1/Fibulin-3 Optimize antibody concentration and incubation time.	
High background on the Western blot	Insufficient blocking or washing.	 Increase blocking time to 2 hours or perform overnight at 4°C Increase the number and duration of TBST washes.
Antibody concentration is too high.	- Titrate the primary and secondary antibody concentrations.	
No inhibition of cleavage with BAY-9835	Insufficient treatment time or concentration.	- Increase the incubation time with BAY-9835 Test a higher concentration range of the inhibitor.
ADAMTS7 is not the primary protease cleaving EFEMP1/Fibulin-3 in your cell model.	- Confirm ADAMTS7 expression in your cells Use siRNA to knockdown ADAMTS7 as a positive control for cleavage inhibition.	



Cleavage observed in the negative control (BAY-1880)

Off-target effects of the negative control at high concentrations.

- Ensure the concentration of BAY-1880 is appropriate and not causing non-specific effects. - Compare the effect to a vehicle-only control.

Method 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of **BAY-9835** to ADAMTS7 and ADAMTS12 in a cellular environment.[9][10]

Experimental Protocol

- Cell Culture and Treatment:
 - Culture a cell line with detectable levels of ADAMTS7 or ADAMTS12.
 - Harvest the cells and resuspend them in a suitable buffer at a concentration of 1-5 x 10⁷
 cells/mL.
 - \circ Treat the cell suspension with **BAY-9835** (e.g., 1 μ M) or vehicle (DMSO) for 1 hour at 37°C.
- Heat Challenge:
 - Aliquot the treated cell suspensions into PCR tubes.
 - Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature. An unheated control should be included.
 - Note: The optimal temperature range for ADAMTS7/12 denaturation should be empirically determined in your cell system.
- Cell Lysis and Protein Extraction (for secreted proteins):



- Since ADAMTS7/12 are secreted, a modified lysis procedure is required. After the heat challenge, lyse the cells by freeze-thaw cycles or with a mild lysis buffer that preserves protein-protein interactions.
- Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.
- Carefully collect the supernatant containing the soluble protein fraction.
- Western Blot Analysis:
 - Determine the protein concentration of the soluble fractions using a BCA assay.
 - Perform Western blotting as described in Method 1, using primary antibodies specific for ADAMTS7 or ADAMTS12.
 - Quantify the band intensities at each temperature point. A shift in the melting curve to a
 higher temperature in the BAY-9835-treated samples compared to the vehicle-treated
 samples indicates target stabilization and engagement.

Troubleshooting Guide



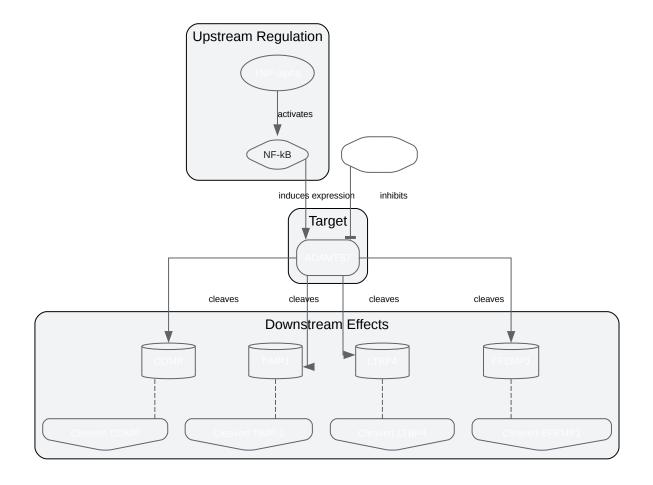
Issue	Possible Cause	Suggested Solution
No or weak ADAMTS7/12 signal	Low protein expression.	 Use a cell line with higher endogenous expression or an overexpression system. Concentrate the cell lysate.
Poor antibody quality.	 Validate the antibody for Western blot application Test different antibodies and optimize concentrations. 	
No thermal shift observed	BAY-9835 binding does not significantly alter the thermal stability of the target.	- This can be a limitation of CETSA for some protein-ligand interactions.[11] Consider the EFEMP1/Fibulin-3 cleavage assay as an alternative.
Suboptimal temperature range.	- Expand the temperature range for the heat challenge to ensure the full melting curve is captured.	
Insufficient compound concentration or incubation time.	- Increase the concentration of BAY-9835 and/or the incubation time.	
High variability between replicates	Inconsistent heating or sample handling.	- Ensure precise and consistent timing for the heat challenge and cooling steps Use a thermal cycler for accurate temperature control Ensure equal protein loading in the Western blot.

Visualizing Cellular Mechanisms

To aid in understanding the experimental approaches and the biological context of **BAY-9835**, the following diagrams illustrate the ADAMTS7 signaling pathway, the EFEMP1/Fibulin-3



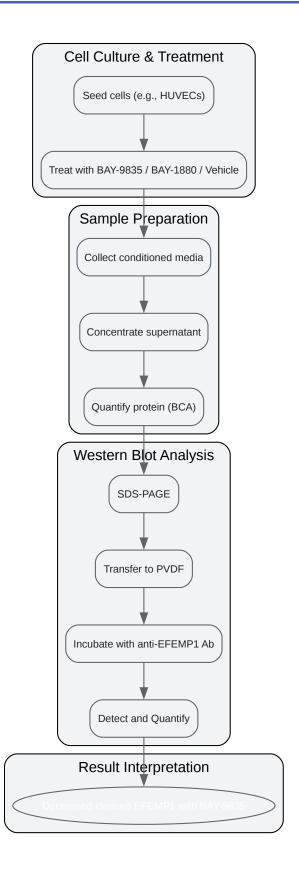
cleavage assay workflow, and a troubleshooting decision tree for this assay.



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Caption: Simplified ADAMTS7 signaling pathway showing upstream regulation and downstream substrate cleavage.

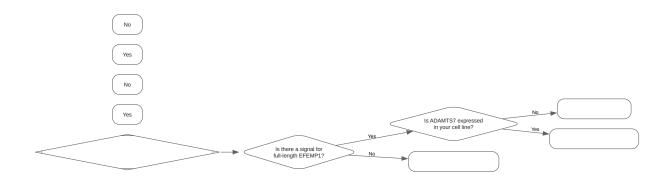




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Caption: Experimental workflow for the EFEMP1/Fibulin-3 cleavage assay.





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Caption: Troubleshooting decision tree for the EFEMP1/Fibulin-3 cleavage assay.

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